molecular formula C18H28N4O2S B2890258 8-(2-BUTENYLTHIO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE CAS No. 371117-43-0

8-(2-BUTENYLTHIO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B2890258
CAS No.: 371117-43-0
M. Wt: 364.51
InChI Key: BUVAAYKIZZPULS-FNORWQNLSA-N
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Description

8-(2-BUTENYLTHIO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-BUTENYLTHIO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine core, followed by the introduction of the butenylthio, methyl, and octyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-BUTENYLTHIO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

8-(2-BUTENYLTHIO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its structural features make it a valuable tool for probing biological systems.

    Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent. Research is ongoing to explore its efficacy and safety in various medical contexts.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(2-BUTENYLTHIO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2-BUTENYLTHIO)-1,3-DIMETHYL-7-(3-ME-BENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 8-(2-BUTENYLTHIO)-7-(4-CL-BENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 8-((3-CL-2-BUTENYL)THIO)-7-ISOPENTYL-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

8-(2-BUTENYLTHIO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable subject for further research and development.

Properties

IUPAC Name

8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2S/c1-4-6-8-9-10-11-12-22-14-15(19-18(22)25-13-7-5-2)21(3)17(24)20-16(14)23/h5,7H,4,6,8-13H2,1-3H3,(H,20,23,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVAAYKIZZPULS-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1SCC=CC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCN1C2=C(N=C1SC/C=C/C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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